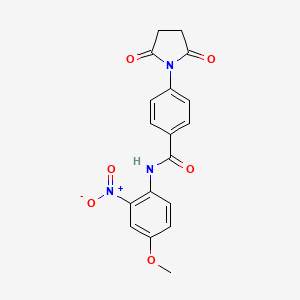
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)benzamide is a useful research compound. Its molecular formula is C18H15N3O6 and its molecular weight is 369.333. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)benzamide is a derivative of the pyrrolidine-2,5-dione family, which has garnered attention due to its potential biological activities, particularly in the fields of anticonvulsant and antinociceptive effects. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is C16H18N2O6, with a molecular weight of 334.32 g/mol. Its structure features a pyrrolidine ring substituted with a nitrophenyl group, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H18N2O6 |
| Molecular Weight | 334.32 g/mol |
| CAS Number | 64987-85-5 |
| Synonyms | This compound |
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of compounds derived from the pyrrolidine-2,5-dione structure. In particular, This compound has been evaluated for its efficacy in seizure models. For instance, in a study assessing various derivatives, this compound demonstrated significant protective effects against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) tests.
| Compound | ED50 (mg/kg) MES | ED50 (mg/kg) PTZ |
|---|---|---|
| This compound | 23.7 | 59.4 |
These results indicate that the compound possesses a favorable therapeutic index with minimal neurological toxicity at effective doses.
Antinociceptive Activity
In addition to its anticonvulsant effects, this compound has shown promise in pain management. It was tested in formalin-induced pain models where it exhibited significant analgesic activity. The mechanism appears to involve modulation of sodium/calcium channels and antagonism of transient receptor potential vanilloid 1 (TRPV1) receptors.
| Test Model | Pain Reduction (%) |
|---|---|
| Capsaicin-induced pain | 37.9 at 120 mg/kg |
Metabolic Stability
The metabolic stability of This compound was assessed using human liver microsomes (HLMs). The compound showed moderate susceptibility to enzymatic biotransformation, with significant metabolites identified through hydroxylation pathways.
Case Studies and Research Findings
Several studies have been conducted to evaluate the pharmacological profile of this compound:
- Anticonvulsant Screening : In vivo tests demonstrated that this compound significantly reduced seizure frequency without impairing motor coordination at doses up to 300 mg/kg.
- Pain Management : In neuropathic pain models induced by oxaliplatin, the compound exhibited efficacy in reducing both mechanical and cold allodynia.
- Toxicological Assessments : Toxicity studies on zebrafish embryos indicated low developmental toxicity at therapeutic concentrations.
属性
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6/c1-27-13-6-7-14(15(10-13)21(25)26)19-18(24)11-2-4-12(5-3-11)20-16(22)8-9-17(20)23/h2-7,10H,8-9H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKCAANPEBHIQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














